GSK2647544
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2647544 is a small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is primarily linked to low-density lipoprotein in atherosclerotic plaques and is known to generate proinflammatory and oxidative mediators such as lysophosphatidylcholine and oxidized fatty acids . These mediators promote the development of atherosclerotic lesions, making Lp-PLA2 a risk factor for cardiovascular disease and vascular inflammation . This compound was developed by GlaxoSmithKline as a potential treatment for Alzheimer’s disease .
Preparation Methods
The preparation of GSK2647544 involves a novel copper iodide-mediated trifluoromethylation methodology . This method is used to produce a radiolabelled form of the inhibitor, [18F]this compound, for use in positron emission tomography (PET) biodistribution studies . The synthetic route and reaction conditions for the preparation of this compound are not extensively detailed in the available literature, but the use of copper iodide as a catalyst is a key component of the process .
Chemical Reactions Analysis
GSK2647544 is known to undergo several types of chemical reactions, including oxidation and reduction. The compound is a selective inhibitor of Lp-PLA2, a calcium-independent phospholipase A2 with proinflammatory activities . The major products formed from these reactions include radiolabelled derivatives of this compound, which are used in PET studies to assess brain penetration and biodistribution .
Scientific Research Applications
GSK2647544 has been extensively studied for its potential use in the treatment of Alzheimer’s disease . The compound has been shown to inhibit Lp-PLA2, reducing the production of proinflammatory and oxidative mediators that contribute to the development of atherosclerotic lesions . In addition to its potential use in treating Alzheimer’s disease, this compound has been used in PET studies to assess brain penetration and biodistribution . The compound’s ability to cross the blood-brain barrier and its measurable brain exposure make it a valuable tool for studying the role of Lp-PLA2 in neurodegenerative diseases .
Mechanism of Action
GSK2647544 exerts its effects by inhibiting Lp-PLA2, an enzyme that generates proinflammatory and oxidative mediators . By inhibiting Lp-PLA2, this compound reduces the production of lysophosphatidylcholine and oxidized fatty acids, which promote the development of atherosclerotic lesions . The compound’s ability to cross the blood-brain barrier and its measurable brain exposure suggest that it may be effective in reducing neuroinflammation and oxidative stress in the brain .
Comparison with Similar Compounds
GSK2647544 is similar to other Lp-PLA2 inhibitors, such as rilapladib, which is also in development for the treatment of Alzheimer’s disease . this compound is unique in its ability to cross the blood-brain barrier and its use in PET studies to assess brain penetration and biodistribution . Other similar compounds include darapladib and varespladib, which are also Lp-PLA2 inhibitors but have different pharmacokinetic profiles and mechanisms of action .
Properties
CAS No. |
1380426-95-8 |
---|---|
Molecular Formula |
C24H18ClF3N4O3 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2-[2-[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]ethoxy]-5-(pyrimidin-5-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H18ClF3N4O3/c25-21-6-5-19(10-20(21)24(26,27)28)35-18-3-1-15(2-4-18)7-8-34-23-31-13-17(22(33)32-23)9-16-11-29-14-30-12-16/h1-6,10-14H,7-9H2,(H,31,32,33) |
InChI Key |
DRACNSAQZFZUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC=C(C(=O)N2)CC3=CN=CN=C3)OC4=CC(=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.